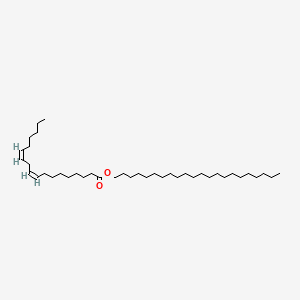
Behenyl linoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Behenyl linoleate, also known as docosyl (6E,9E)-octadeca-6,9-dienoate, is an ester formed from behenyl alcohol and linoleic acid. It is a wax ester commonly used in cosmetics and personal care products due to its emollient properties. This compound is known for its ability to provide a smooth and silky texture to formulations, making it a popular ingredient in lotions, creams, and other skincare products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Behenyl linoleate can be synthesized through the esterification of behenyl alcohol and linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or enzymes. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Behenyl linoleate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleate moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroperoxides.
Reduction: Behenyl alcohol and linoleic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Behenyl linoleate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance skin penetration.
Wirkmechanismus
Behenyl linoleate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin, reducing water loss and providing a smooth and silky texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration. Additionally, this compound can act as a penetration enhancer, facilitating the delivery of active ingredients into the skin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Behenyl palmitoleate
- Behenyl oleate
- Behenyl linolenate
- Cetyl alcohol
- Behenyl alcohol
Uniqueness
Behenyl linoleate is unique due to its specific combination of behenyl alcohol and linoleic acid, which provides a balance of emollient properties and skin penetration enhancement. Compared to other similar compounds, this compound offers a higher degree of hydration and a smoother texture, making it particularly suitable for use in high-end skincare products .
Eigenschaften
CAS-Nummer |
204688-40-4 |
|---|---|
Molekularformel |
C40H76O2 |
Molekulargewicht |
589.0 g/mol |
IUPAC-Name |
docosyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h12,14,18,24H,3-11,13,15-17,19-23,25-39H2,1-2H3/b14-12-,24-18- |
InChI-Schlüssel |
WBQCFLFBQKAZCD-IZZOXVKHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


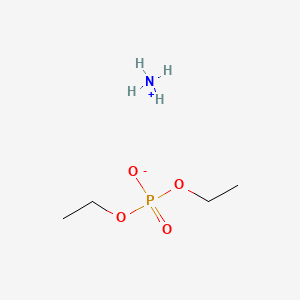
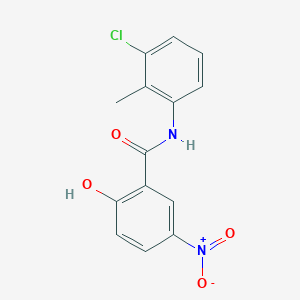
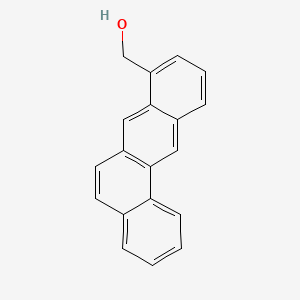
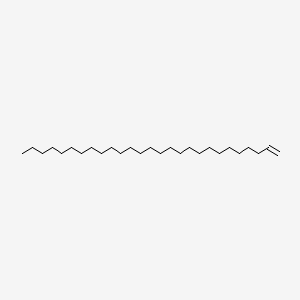
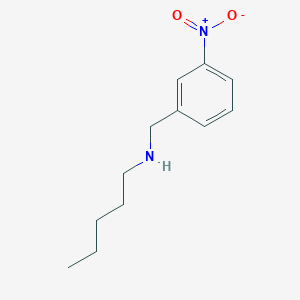
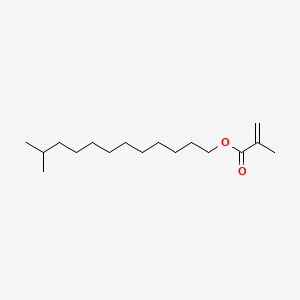
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
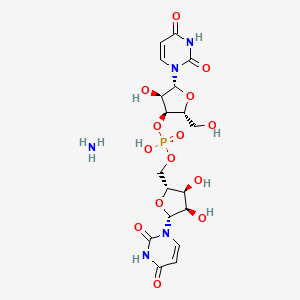
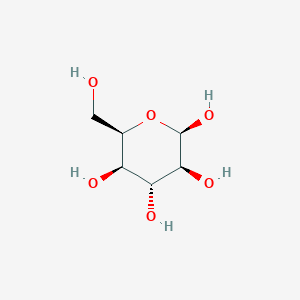
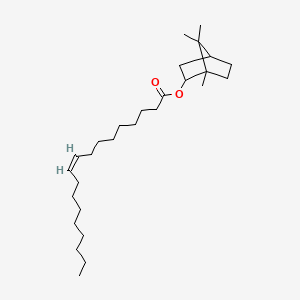
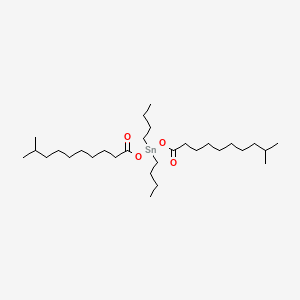
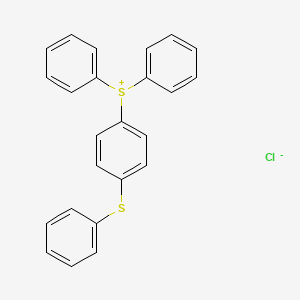
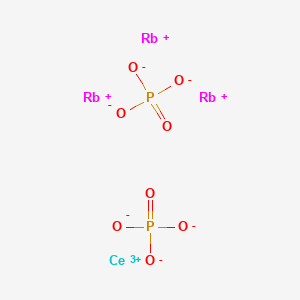
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
